2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate

Description

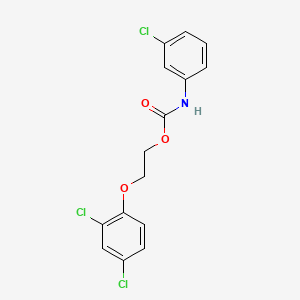

2-(2,4-Dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate is a synthetic carbamate derivative featuring a dichlorophenoxy group linked to an ethyl-carbamate moiety substituted with a 3-chlorophenyl group.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl3NO3/c16-10-2-1-3-12(8-10)19-15(20)22-7-6-21-14-5-4-11(17)9-13(14)18/h1-5,8-9H,6-7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQZQDGNUFBVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979355 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethyl hydrogen (3-chlorophenyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6328-35-4 | |

| Record name | NSC43668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dichlorophenoxy)ethyl hydrogen (3-chlorophenyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-DICHLOROPHENOXY)ETHYL N-(3-CHLOROPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-(2,4-dichlorophenoxy)ethanol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

2-(2,4-dichlorophenoxy)ethanol+3-chlorophenyl isocyanate→2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane, toluene, and acetonitrile. The reaction temperature and time are carefully controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The chlorophenyl and dichlorophenoxy groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the primary applications of this compound is in the development of herbicides. Its structure suggests potential efficacy against a wide range of weeds, particularly those resistant to conventional treatments.

Mechanism of Action

The compound operates through the inhibition of specific enzymes involved in plant growth regulation, leading to the disruption of normal physiological processes in target weed species. This action can be particularly useful in managing agricultural pests that have developed resistance to other herbicides.

Environmental Applications

Pesticide Degradation

Recent research has focused on the degradation of pesticides, including 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate, using ferric reagents. This method shows promise for mitigating environmental contamination caused by persistent organic pollutants (POPs) .

Case Study: Pesticide Mineralization

A study demonstrated that applying ferric ion in acid aqueous solutions at room temperature effectively mineralizes aromatic pesticides, including this compound. The results indicated a significant reduction in toxicity and environmental persistence .

Toxicological Studies

Human Health Risks

Toxicological assessments have highlighted potential risks associated with exposure to this compound. Similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have been linked to severe poisoning cases, emphasizing the need for careful handling and application .

Case Study: Poisoning Incident

A documented case of poisoning involving 2,4-D revealed the compound's high toxicity profile, necessitating immediate medical intervention and supportive care . While this case specifically addressed 2,4-D, the structural similarities suggest that similar toxicological profiles may exist for related compounds like this compound.

Research Findings

Recent studies have explored the efficacy and safety profiles of this compound in various agricultural settings. Below is a summary table of key findings:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Physicochemical Properties

Key properties of selected analogs are summarized below:

*Note: Direct data for the target compound are unavailable; comparisons are based on structural analogs.

- Lipophilicity : Alkyl-carbamates (e.g., 4a–i) exhibit higher log k values (HPLC-derived) compared to carboxylic acid derivatives like 2,4-D, suggesting greater membrane permeability .

- Polarity : Thiourea derivatives (7a–h) display variable Rf values (0.28–0.75), correlating with substituent electronegativity. The target carbamate’s polarity is expected to differ due to the absence of thiourea’s sulfur atom .

Environmental and Adsorption Behavior

- Adsorption on Zeolites : 2,4-D and MCPA adsorb effectively on surfactant-modified zeolites, with efficiency influenced by pH and hydrophobicity . The target carbamate’s adsorption may differ due to its carbamate group, which could alter interactions with cationic surfactants.

Biological Activity

2-(2,4-Dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in agricultural and medicinal applications. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a chlorophenyl moiety. Understanding its biological activity is crucial for evaluating its safety and efficacy in various uses.

Chemical Structure and Properties

- Molecular Formula : C15H12Cl3NO3

- CAS Number : 6328-35-4

- Linear Formula : C15H12Cl3NO3

The presence of chlorine atoms in the structure contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The compound may exhibit both inhibitory and stimulatory effects depending on the target.

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown antimicrobial properties. For instance, studies on related dichlorophenoxy compounds demonstrated significant activity against a range of bacterial strains, suggesting potential applications in agricultural pest control and infection management .

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of this compound. Similar compounds have been found to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief .

Toxicological Studies

Toxicological assessments reveal that exposure to carbamates can result in various adverse effects. For instance, acute poisoning cases involving related compounds have been documented, showing symptoms such as gastrointestinal distress, neurological impairment, and respiratory failure . It is essential to evaluate the safety profile of this compound through rigorous toxicological testing.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves a multi-step approach:

Preparation of the intermediate 2-(2,4-dichlorophenoxy)ethanol via nucleophilic substitution between 2,4-dichlorophenol and ethylene oxide or ethylene glycol derivatives under basic conditions (e.g., NaOH in a polar solvent like DMF) .

Activation of the alcohol intermediate using carbonyldiimidazole (CDI) or phosgene derivatives to form a reactive chloroformate.

Coupling with 3-chloroaniline in anhydrous dichloromethane or THF, catalyzed by triethylamine to neutralize HCl byproducts .

- Optimization : Use continuous flow reactors for improved mixing and temperature control, reducing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for dichlorophenoxy and chlorophenyl groups) and ethylenic protons (δ 4.2–4.5 ppm for the -OCH₂CH₂O- linker) .

- ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and quaternary carbons adjacent to chlorine substituents .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the carbamate cleavage .

- Infrared (IR) Spectroscopy : Detect carbamate C=O stretching (1680–1720 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in different studies on this compound?

- Root Cause Analysis :

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) can lead to divergent inhibition results. Standardize protocols using CLSI guidelines for antimicrobial testing .

- Substituent Effects : Minor structural variations (e.g., nitro vs. methyl groups on the phenyl ring) significantly alter bioactivity. Compare analogs systematically using a structure-activity relationship (SAR) framework .

- Statistical Approaches : Apply multivariate analysis (e.g., PCA) to isolate variables affecting potency, such as logP or steric parameters .

Q. What computational methods are recommended to predict the interaction mechanisms of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to acetylcholinesterase (for carbamate activity) or kinase domains (for anticancer potential). Prioritize docking poses with hydrogen bonds to active-site residues (e.g., Ser203 in AChE) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target protein .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study hydrolysis pathways of the carbamate group under physiological pH conditions to predict metabolite formation .

Q. How can researchers design experiments to evaluate the environmental stability and degradation products of this compound?

- Hydrolysis Studies :

- pH-Dependent Stability : Incubate the compound in buffers (pH 4–9) at 37°C, monitoring degradation via HPLC. Carbamates typically hydrolyze to amines and CO₂ under alkaline conditions .

- Photodegradation : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., chlorinated phenols) using GC-MS .

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity while others show negligible effects?

- Possible Explanations :

- Fungal Membrane Permeability : Differences in ergosterol content or efflux pump expression across fungal species (e.g., Candida albicans vs. Aspergillus fumigatus) affect compound uptake .

- Metabolic Activation : Some fungi express esterases that hydrolyze the carbamate, reducing efficacy. Test stability in fungal lysates .

- Experimental Design : Include positive controls (e.g., fluconazole) and measure minimum inhibitory concentrations (MICs) in triplicate under standardized broth microdilution conditions .

Comparative Analysis Table

| Property | This compound | Analog A * | Analog B† |

|---|---|---|---|

| LogP | 3.8 (predicted) | 4.1 | 2.9 |

| Antimicrobial Activity | Moderate (MIC = 32 µg/mL, E. coli) | High (MIC = 8 µg/mL) | Low (MIC > 64 µg/mL) |

| Hydrolysis Half-life (pH 7.4) | 48 hours | 24 hours | 72 hours |

*Analog A: [2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate.

†Analog B: 2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl (3-chlorophenyl)carbamate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.